Amorolfine

Antifungal susceptibility Dermatophytes MIC

Amorolfine is a phenyl-propyl morpholine derivative that exerts antifungal activity via dual inhibition of fungal sterol biosynthesis enzymes: Δ14-reductase and Δ7-Δ8-isomerase. This mechanism distinguishes it from azoles, allylamines, and other antifungal classes.

Molecular Formula C21H35NO
Molecular Weight 317.5 g/mol
CAS No. 67467-83-8
Cat. No. B211401
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAmorolfine
CAS67467-83-8
Synonymsamorolfin hydrochloride
amorolfine
amorolfine hydrochloride
Locéryl
Loceryl
Locetar
Odenil
Ro 14-4767-002
Ro-14-4767-002
Molecular FormulaC21H35NO
Molecular Weight317.5 g/mol
Structural Identifiers
SMILESCCC(C)(C)C1=CC=C(C=C1)CC(C)CN2CC(OC(C2)C)C
InChIInChI=1S/C21H35NO/c1-7-21(5,6)20-10-8-19(9-11-20)12-16(2)13-22-14-17(3)23-18(4)15-22/h8-11,16-18H,7,12-15H2,1-6H3/t16?,17-,18+
InChIKeyMQHLMHIZUIDKOO-AYHJJNSGSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePowder

Structure & Identifiers


Interactive Chemical Structure Model





Amorolfine (CAS 67467-83-8): Morpholine-Class Topical Antifungal for Onychomycosis and Dermatophytosis Research


Amorolfine is a phenyl-propyl morpholine derivative that exerts antifungal activity via dual inhibition of fungal sterol biosynthesis enzymes: Δ14-reductase and Δ7-Δ8-isomerase [1][2]. This mechanism distinguishes it from azoles, allylamines, and other antifungal classes [3]. It exhibits a broad spectrum of activity in vitro against dermatophytes, yeasts, and moulds, and is clinically formulated as a 5% nail lacquer for the topical treatment of onychomycosis [4][5].

Why Amorolfine Cannot Be Interchanged with Azole or Allylamine Antifungals in Research and Formulation


The antifungal pharmacopeia encompasses multiple chemical classes with distinct molecular targets and resistance profiles. Substituting amorolfine with an azole (e.g., clotrimazole, miconazole) or an allylamine (e.g., terbinafine) introduces significant experimental and clinical variability. Amorolfine's unique dual inhibition of Δ14-reductase and Δ7-Δ8-isomerase is not shared by these classes, which target CYP51 or squalene epoxidase, respectively [1]. Consequently, cross-resistance patterns differ markedly; for instance, emerging terbinafine-resistant Trichophyton strains often retain susceptibility to amorolfine [2]. Furthermore, physicochemical properties governing nail penetration and formulation behavior are class-specific, rendering simple molar or mass substitution invalid for topical delivery system development [3].

Quantitative Comparative Evidence for Amorolfine Selection: MIC, Sporicidal, Penetration, and Clinical Synergy Data


Amorolfine MIC50 Against Trichophyton mentagrophytes Compared to Terbinafine and Ciclopirox

In a study of 498 clinical isolates of the T. mentagrophytes/interdigitale complex from India, amorolfine demonstrated an MIC95 of 0.06 mg/L, which was 133-fold lower than terbinafine (8 mg/L) and 8.3-fold lower than ciclopirox olamine (0.5 mg/L) [1]. This in vitro potency advantage is consistent with findings from a separate Iranian study where amorolfine maintained activity against terbinafine-resistant strains (MIC ≥32 µg/mL) [2].

Antifungal susceptibility Dermatophytes MIC Trichophyton

Amorolfine Sporicidal Activity Against Dermatophyte Microconidia Compared to Bifonazole and Fluconazole

In an in vitro study assessing the ability to kill dormant fungal spores (microconidia of T. rubrum, chlamydospores of E. floccosum, and blastospores of C. albicans), amorolfine and ciclopirox demonstrated comparable sporicidal efficacy and kinetics, and both were more effective than fluconazole and bifonazole against microconidia and chlamydospores [1]. Notably, a drug concentration of 10-1000 times the MIC against hyphae was required for sporicidal action across all tested agents [1].

Sporicidal activity Onychomycosis Dormant fungal cells Relapse prevention

Amorolfine 5% Nail Lacquer Penetration Rate Through Human Nail In Vitro

Using an in vitro human nail penetration model, application of a 5% amorolfine lacquer (ethanol or methylene chloride vehicle) resulted in permeation rates through the nail plate ranging from 20 to 100 ng/cm²/h [1]. This quantitative flux data provides a benchmark for comparing formulation performance and ensures adequate drug delivery to the nail bed, where fungal pathogens reside [2].

Nail penetration Pharmacokinetics Topical formulation Onychomycosis

Amorolfine 5% Nail Lacquer Added to Systemic Antifungals Increases Complete Clearance of Onychomycosis (Meta-Analysis)

A meta-analysis of randomized controlled trials demonstrated that adding amorolfine 5% nail lacquer to systemic antifungal therapy (itraconazole or terbinafine) significantly increased the odds of complete clearance of onychomycosis compared to systemic monotherapy (Odds Ratio = 1.97, 95% CI = 1.44–2.69) [1]. Importantly, the addition of amorolfine did not increase adverse events (OR = 0.96, 95% CI = 0.56–1.63, p = 0.95) [1].

Combination therapy Onychomycosis Clinical efficacy Meta-analysis

Amorolfine Application Scenarios: Research, Formulation, and Clinical Procurement


Potency Benchmarking and Resistance Surveillance in Dermatophyte Research

Amorolfine serves as a reference compound for in vitro antifungal susceptibility testing of dermatophytes, particularly in the context of emerging terbinafine resistance. Its low MIC values against T. mentagrophytes/interdigitale complex (0.06 mg/L) provide a sensitive baseline for detecting shifts in wild-type susceptibility [1]. Researchers can use amorolfine as a comparator to evaluate novel antifungals or to monitor resistance epidemiology in clinical isolates.

Development and Quality Control of Topical Nail Lacquer Formulations

The quantified in vitro nail permeation rate (20-100 ng/cm²/h) for 5% amorolfine lacquer provides a critical benchmark for formulation scientists [2]. This data enables the development of generic equivalents, optimization of novel delivery systems, and quality control testing to ensure batch-to-batch consistency in drug flux through the nail plate.

Design of Combination Therapy Protocols for Onychomycosis

Clinical trial meta-analysis data (OR = 1.97 for complete clearance) support the rational design of combination treatment regimens incorporating amorolfine 5% nail lacquer with oral terbinafine or itraconazole [3]. This evidence can guide clinical procurement decisions for hospital formularies and inform the design of future clinical studies evaluating adjunctive topical therapy.

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